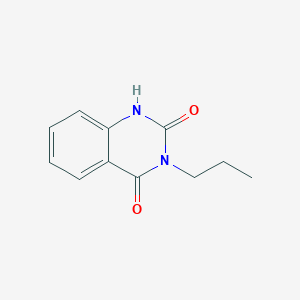
3-propyl-1H-quinazoline-2,4-dione
概要
説明
3-propyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are found in various bioactive molecules, including commercial drugs. The structure of this compound consists of a quinazoline core with a propyl group attached at the 3-position and two keto groups at the 2 and 4 positions.
作用機序
Target of Action
The primary targets of 3-propyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .
Mode of Action
This compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the hydrolysis of dietary carbohydrates, thereby potentially reducing the absorption of glucose in the body .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway . This can lead to a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown of dietary carbohydrates and a potential reduction in glucose absorption . These effects could be beneficial in the management of diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high leachability, which could affect its environmental fate . Additionally, it shows moderate ecotoxicity against fish, daphnia, and earthworms
生化学分析
Biochemical Properties
3-propyl-1H-quinazoline-2,4-dione interacts with various enzymes, proteins, and other biomolecules. It has shown moderate activity against α-amylase and α-glucosidase enzymes . The compound this compound (3e) was found to be most active against α-amylase .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting enzymes like α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with isocyanates. Another method includes the reaction of 2-aminobenzonitrile with carbon dioxide under basic conditions. Additionally, microwave-assisted synthesis has been reported to be an efficient method for preparing quinazoline-2,4-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the process. Microwave irradiation is also employed to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
3-propyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which exhibit different biological activities and pharmacological properties .
科学的研究の応用
3-propyl-1H-quinazoline-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
類似化合物との比較
Similar Compounds
- 3-cyclohexylquinazoline-2,4-dione
- 3-phenylquinazoline-2,4-dione
- 3-(pyridin-3-yl)quinazoline-2,4-dione
Uniqueness
3-propyl-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For instance, the propyl group at the 3-position enhances its inhibitory activity against α-amylase and α-glucosidase, making it a promising candidate for antidiabetic therapy .
特性
IUPAC Name |
3-propyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFPYJFLBNZMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028374 | |
| Record name | 3-Propyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20297-19-2 | |
| Record name | 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
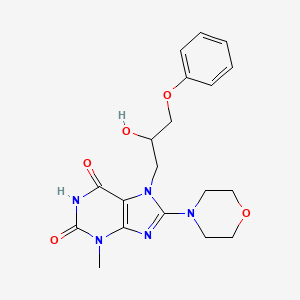
![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

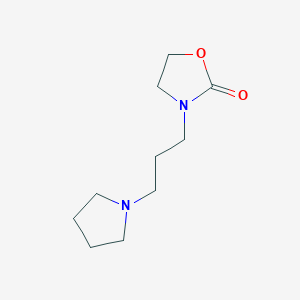

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)
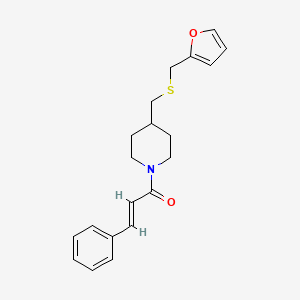
![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)
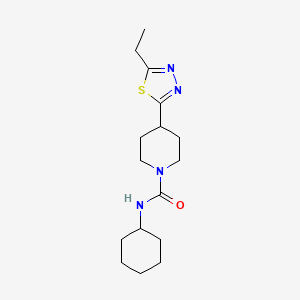
![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
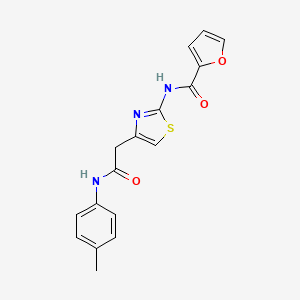
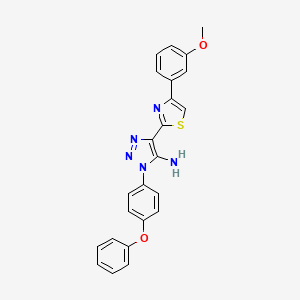
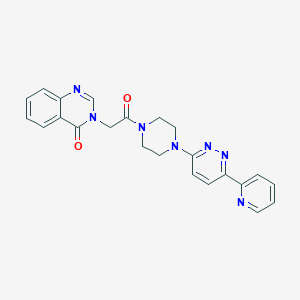
![4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)
